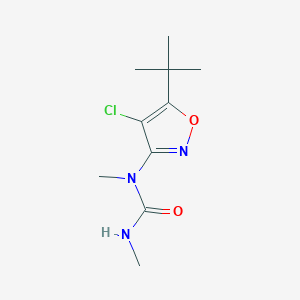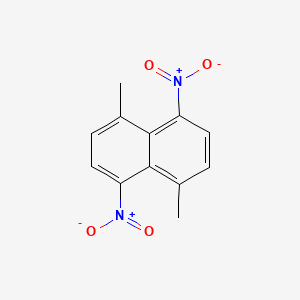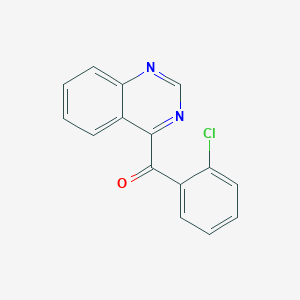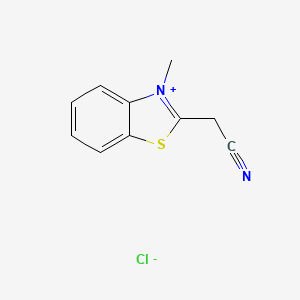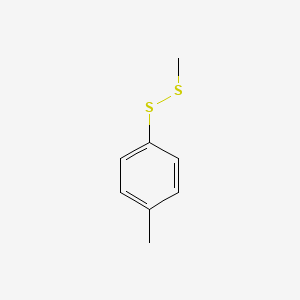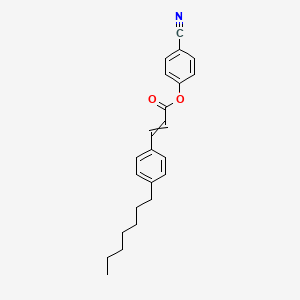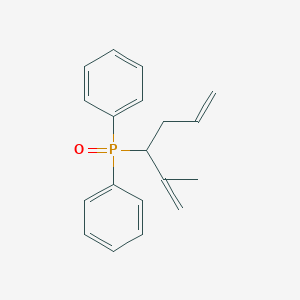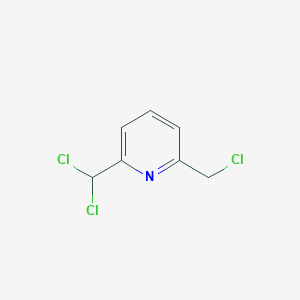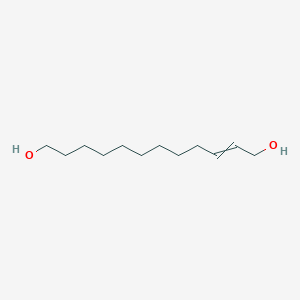
N-(Diaminophosphoryl)phosphoramidic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(Diaminophosphoryl)phosphoramidic acid is a compound belonging to the class of phosphoramidates. These compounds are derivatives of phosphoric acid where the hydroxyl groups are replaced with amino groups.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diaminophosphoryl)phosphoramidic acid typically involves the reaction of phosphorus oxychloride with ammonia or amines. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained. For instance, the reaction of phosphorus oxychloride with ammonia in an aqueous medium can yield this compound under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and filtration are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
N-(Diaminophosphoryl)phosphoramidic acid undergoes various chemical reactions, including:
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of phosphoric acid and ammonia.
Substitution Reactions: It can participate in substitution reactions with nucleophiles, where the amino groups are replaced by other functional groups.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to hydrolysis and substitution.
Common Reagents and Conditions
Common reagents used in reactions with this compound include water, acids, bases, and various nucleophiles. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from the reactions of this compound include phosphoric acid, substituted phosphoramidates, and various amine derivatives .
Wissenschaftliche Forschungsanwendungen
N-(Diaminophosphoryl)phosphoramidic acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(Diaminophosphoryl)phosphoramidic acid involves its ability to donate phosphate groups in phosphorylation reactions. This property makes it a valuable intermediate in the synthesis of nucleotides, coenzymes, and other biologically active molecules. The compound interacts with molecular targets such as enzymes and proteins, facilitating the transfer of phosphate groups and modulating various biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to N-(Diaminophosphoryl)phosphoramidic acid include:
Phosphoramidates: These compounds have similar structures but may have different substituents on the phosphorus atom.
Phosphoramidic acids: These are derivatives of phosphoric acid with amino groups replacing some of the hydroxyl groups.
Phosphoric triamides: Compounds where all three hydroxyl groups of phosphoric acid are replaced by amino groups.
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its ability to act as a phosphorylating agent and its involvement in biological phosphorylation make it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
54499-80-8 |
|---|---|
Molekularformel |
H7N3O4P2 |
Molekulargewicht |
175.02 g/mol |
IUPAC-Name |
(diaminophosphorylamino)phosphonic acid |
InChI |
InChI=1S/H7N3O4P2/c1-8(2,4)3-9(5,6)7/h(H7,1,2,3,4,5,6,7) |
InChI-Schlüssel |
FTWHMBSUYWGHMM-UHFFFAOYSA-N |
Kanonische SMILES |
NP(=O)(N)NP(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-([1,1'-Biphenyl]-4-yl)-1-diazonioprop-1-en-2-olate](/img/structure/B14623934.png)

